molecular formula C17H15ClO B6346402 (2E)-1-(3-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one CAS No. 1354942-21-4

(2E)-1-(3-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B6346402
CAS No.: 1354942-21-4
M. Wt: 270.8 g/mol
InChI Key: GNECZARGMACMRO-ZHACJKMWSA-N
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Description

“(2E)-1-(3-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one” is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 3-chlorophenyl group (ring A) and a 4-ethylphenyl group (ring B). Chalcones are recognized for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The stereoelectronic effects of substituents on the aromatic rings critically influence their bioactivity.

Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO/c1-2-13-6-8-14(9-7-13)10-11-17(19)15-4-3-5-16(18)12-15/h3-12H,2H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNECZARGMACMRO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-chlorobenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E)-1-(3-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings. .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential antimicrobial and antifungal properties.
  • Studied for its effects on cellular processes and signaling pathways.

Medicine:

  • Explored for its potential use in the development of anti-inflammatory and anticancer drugs.
  • Evaluated for its pharmacological activities and therapeutic potential.

Industry:

Mechanism of Action

The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Impact of Substituents on Chalcone Bioactivity

Compound Name Ring A Substituents Ring B Substituents Activity (IC50/Ki) Target Reference
Cardamonin 2-OH, 4-OH None IC50 = 4.35 µM General enzyme
(2E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) 4-Br, 2-OH, 5-I 4-F IC50 = 4.70 µM General enzyme
(2E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (2h) 4-Cl, 2-OH, 5-I 4-OCH₃ IC50 = 13.82 µM General enzyme
(2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one (P16) 4-Cl 4-C₂H₅ Ki = 0.11 µM MAO-B
(2E)-3-(3-Chlorophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one 5-Cl (thiophene) 3-Cl Not reported Anticancer
PAAPM (N-(4[(2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one] acetamide) 4-OCH₃ None (phenyl) SPIKE interaction SARS-CoV-2

Key Observations:

Electronegativity and Positional Effects: Chlorine and bromine at the para position of ring A enhance activity compared to methoxy groups. For example, compound 2j (4-Br, 4-F) shows IC50 = 4.70 µM, while 2h (4-Cl, 4-OCH₃) has reduced activity (IC50 = 13.82 µM) due to lower electronegativity of substituents .

Lipophilicity and Steric Effects :

  • The 4-ethyl group in the target compound increases lipophilicity relative to methoxy or hydroxyl substituents, which could enhance bioavailability .
  • Thiophene-containing analogs (e.g., compound 3g) show distinct physicochemical properties due to sulfur’s polarizability, though their bioactivity data remain underexplored .

Biological Target Specificity :

  • P16’s MAO-B inhibition (Ki = 0.11 µM) underscores the importance of 4-ethylphenyl and 4-chlorophenyl groups in targeting neurological enzymes .
  • Methoxy-substituted chalcones (e.g., PAAPM) exhibit strong interactions with viral proteins (SPIKE), suggesting substituent-dependent target selectivity .

Structural and Crystallographic Insights

  • Crystal Packing : Analogous chalcones, such as “(2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one,” exhibit intermolecular interactions (e.g., C–H···O, π–π stacking) that stabilize crystal lattices, which may influence solubility and stability .
  • Stereoelectronic Properties : The (2E)-configuration ensures planarity of the α,β-unsaturated ketone, facilitating conjugation and electronic delocalization critical for bioactivity .

Biological Activity

(2E)-1-(3-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one, a member of the chalcone family, exhibits a range of biological activities that are significant in medicinal chemistry. This compound is characterized by its unique structure, which includes a conjugated double bond system and two aromatic rings, contributing to its diverse pharmacological properties. This article provides an overview of its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClO. The presence of the chlorine atom and the ethyl group enhances its reactivity and biological activity compared to other chalcones. Chalcones are known for their potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Property Details
Molecular Formula C17H15ClO
Molecular Weight 284.75 g/mol
Melting Point 85-87 °C
Solubility Soluble in organic solvents

Synthesis Methods

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction , which occurs between 3-chlorobenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally performed in ethanol or methanol at room temperature.

Reaction Conditions

  • Base Used: Sodium hydroxide or potassium hydroxide
  • Solvent: Ethanol or methanol
  • Temperature: Room temperature

Anticancer Activity

Chalcones, including this compound, have been studied for their anticancer properties. Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest: It induces cell cycle arrest in cancer cells.
  • Apoptosis Induction: It promotes apoptosis in tumor cells by activating caspases.

In one study, chalcones demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM, indicating their potential as anticancer agents.

Anti-inflammatory Activity

The compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests its potential use in treating inflammatory diseases.

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition: Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Activity: Shows antifungal effects against common fungal strains.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of chalcones:

  • Antitubercular Activity:
    • A focused library of chalcones was synthesized and tested for growth inhibitory activity against Mycobacterium tuberculosis H37Rv. Certain derivatives exhibited IC90 values as low as 8.9 µM, indicating strong antitubercular activity .
  • Structure-Activity Relationship (SAR):
    • A study evaluated various chalcone derivatives to determine their effectiveness in inhibiting cancer cell lines. The presence of specific substituents significantly influenced their biological activities .

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